

5,7-Dichlorokynurenic acid sodium salt solubility and preparation for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,7-Dichlorokynurenic acid sodium

Cat. No.: B1656475

Get Quote

Application Notes and Protocols for 5,7-Dichlorokynurenic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorokynurenic acid (DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts competitively at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[1][2] With a binding affinity (Ki) of approximately 79 nM, DCKA is a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling.[1][2] The sodium salt of 5,7-Dichlorokynurenic acid offers improved solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

This document provides detailed information on the solubility of **5,7-Dichlorokynurenic acid sodium** salt and comprehensive protocols for its preparation and application in both in vitro and in vivo experiments.

Physicochemical Properties and Solubility

5,7-Dichlorokynurenic acid sodium salt is a synthetic compound that is typically supplied as a solid.



Table 1: Physicochemical Properties of 5,7-Dichlorokynurenic Acid Sodium Salt

Property	Value	Reference
Molecular Formula	C10H4Cl2NNaO3	
Molecular Weight	280.04 g/mol	
Appearance	Solid	
Purity	≥98% (HPLC)	
CAS Number	1184986-70-6	

The solubility of 5,7-Dichlorokynurenic acid and its sodium salt in common laboratory solvents is summarized below. The sodium salt form enhances its solubility in aqueous solutions.

Table 2: Solubility Data

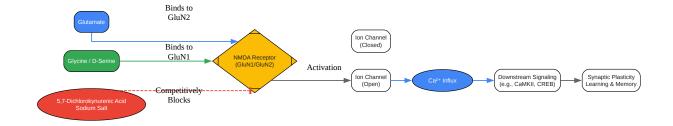
Compound	Solvent	Maximum Concentration	Reference
5,7-Dichlorokynurenic acid sodium salt	1 eq. NaOH	100 mM (28 mg/mL)	[4]
Aqueous Buffers (e.g., PBS)	While specific quantitative data is not readily available, the sodium salt is expected to have good aqueous solubility. It is recommended to test the desired concentration empirically.		
5,7-Dichlorokynurenic acid (free acid)	DMSO	≥ 9.69 mM (≥ 2.5 mg/mL)	[5]



Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This activation allows the influx of Na⁺ and Ca²⁺ ions, which in turn triggers various downstream signaling cascades.

5,7-Dichlorokynurenic acid sodium salt exerts its effect by competitively binding to the glycine site on the GluN1 subunit, thereby preventing the co-agonist from binding and stabilizing the closed state of the receptor. This blockade inhibits the ion flow through the channel, effectively antagonizing NMDA receptor-mediated physiological effects such as the elevation of intracellular calcium, accumulation of cGMP, and release of norepinephrine.[1]



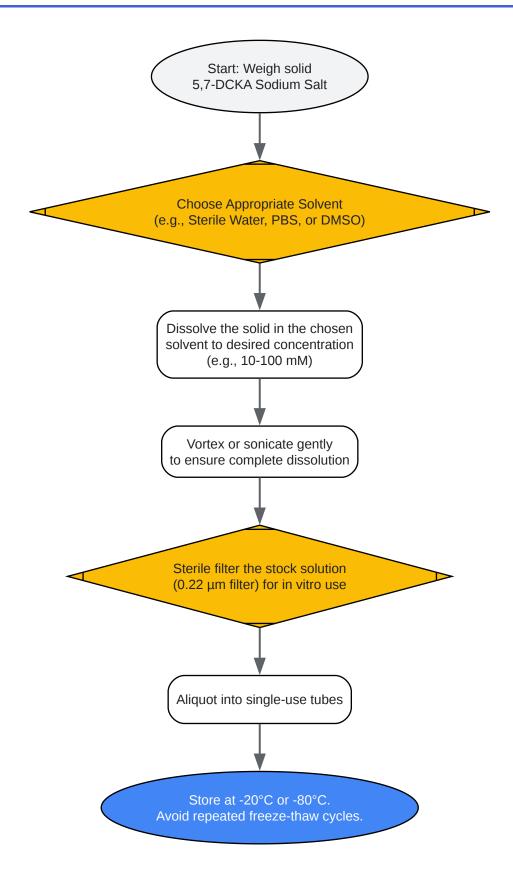
Click to download full resolution via product page

NMDA Receptor Signaling and Antagonism by 5,7-DCKA.

Experimental ProtocolsPreparation of Stock Solutions

For accurate and reproducible results, it is crucial to prepare fresh stock solutions and handle them appropriately.





Click to download full resolution via product page

Workflow for Preparing Stock Solutions.



Protocol 1: Preparation of Aqueous Stock Solution for In Vitro Use

- Weighing: Accurately weigh the required amount of 5,7-Dichlorokynurenic acid sodium salt in a sterile microcentrifuge tube.
- Dissolving: Add the appropriate volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
- Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Sterilization: For cell culture experiments, sterile filter the stock solution through a 0.22 μ m syringe filter into a new sterile tube.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
 When stored properly, stock solutions are generally stable for several months.

In Vitro Applications

5,7-Dichlorokynurenic acid sodium salt is widely used in various in vitro assays to study NMDA receptor function.

Table 3: Typical Working Concentrations for In Vitro Experiments



Experimental System	Typical Working Concentration	Application	Reference
Cultured Hippocampal Neurons	1-10 μΜ	Inhibition of NMDA- stimulated calcium influx	[1]
Cerebellar Slices	10 μΜ	Inhibition of NMDA- stimulated cGMP accumulation	[1]
Hippocampal Slices	10 μΜ	Inhibition of long-term potentiation (LTP)	[1]
Xenopus Oocytes expressing rat NMDA receptors	15 μΜ	Selective inhibition of glycine-induced NMDA currents	

Protocol 2: General Protocol for In Vitro Cell-Based Assays

- Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow according to standard protocols for the specific cell line.
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 5,7Dichlorokynurenic acid sodium salt stock solution. Dilute the stock solution in the
 appropriate cell culture medium to achieve the final desired working concentration.
- Treatment: Remove the existing medium from the cells and replace it with the medium
 containing the desired concentration of 5,7-Dichlorokynurenic acid sodium salt. Include
 appropriate vehicle controls (e.g., medium with the same final concentration of the solvent
 used for the stock solution).
- Incubation: Incubate the cells for the desired period to allow the compound to exert its effect.
- Assay: Following incubation, proceed with the specific downstream assay (e.g., calcium imaging, electrophysiology, or measurement of cell viability).

In Vivo Applications



The administration of **5,7-Dichlorokynurenic acid sodium** salt in animal models allows for the investigation of the role of NMDA receptors in complex physiological processes and disease states.

Table 4: Dosing Information for In Vivo Experiments

Animal Model	Administration Route	Dose Range	Application	Reference
Mice	Intracerebroventr icular (i.c.v.)	-	Anticonvulsant activity	[1]
Rats (magnesium- deficient)	-	0.97-97 nmol	Reversal of mechanical hyperalgesia	

Protocol 3: Preparation of Formulation for In Vivo Administration

Due to its enhanced aqueous solubility, **5,7-Dichlorokynurenic acid sodium** salt can often be dissolved in a simple aqueous vehicle for in vivo use.

- Vehicle Preparation: Prepare a sterile, isotonic saline solution (0.9% NaCl) or PBS.
- Dissolving: Dissolve the required amount of **5,7-Dichlorokynurenic acid sodium** salt in the vehicle to achieve the desired final concentration for injection.
- Mixing and Sterilization: Ensure the compound is fully dissolved by vortexing. The solution should be sterile; if prepared from non-sterile components, it should be filtered through a 0.22 µm syringe filter.
- Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection). The volume of administration should be appropriate for the size of the animal and the route of injection.

Note: For the less soluble free acid form of 5,7-Dichlorokynurenic acid, a co-solvent system may be necessary. A previously described formulation consists of 10% DMSO, 40% PEG300,



5% Tween-80, and 45% saline.[5] However, for the sodium salt, starting with a simple aqueous vehicle is recommended.

Safety and Handling

5,7-Dichlorokynurenic acid sodium salt is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5,7-Dichlorokynurenic acid sodium salt is a valuable pharmacological tool for the study of NMDA receptor function. Its potency, selectivity, and improved aqueous solubility make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any experimental procedure, optimization of concentrations and incubation times may be necessary for specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]







• To cite this document: BenchChem. [5,7-Dichlorokynurenic acid sodium salt solubility and preparation for experiments.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1656475#5-7-dichlorokynurenic-acid-sodium-salt-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com